2-(n-Butylthio)thiophenol

Lipophilicity QSAR Drug Design

2-(n-Butylthio)thiophenol (CAS 1379105-67-5) is an ortho-disubstituted aromatic thiol characterized by the presence of both a reactive thiol (-SH) group and a flexible n-butylthioether (-S(CH2)3CH3) side chain on a benzene ring. This dual sulfur functionality distinguishes it from simpler thiophenols and provides unique opportunities for sequential derivatization, chelation, and the construction of sulfur-containing heterocycles.

Molecular Formula C10H14S2
Molecular Weight 198.4 g/mol
Cat. No. B7999959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(n-Butylthio)thiophenol
Molecular FormulaC10H14S2
Molecular Weight198.4 g/mol
Structural Identifiers
SMILESCCCCSC1=CC=CC=C1S
InChIInChI=1S/C10H14S2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,11H,2-3,8H2,1H3
InChIKeyXWXAKCPKOITTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(n-Butylthio)thiophenol: An Ortho-Disubstituted Aromatic Thiol Building Block for Specialized Organic Synthesis


2-(n-Butylthio)thiophenol (CAS 1379105-67-5) is an ortho-disubstituted aromatic thiol characterized by the presence of both a reactive thiol (-SH) group and a flexible n-butylthioether (-S(CH2)3CH3) side chain on a benzene ring . This dual sulfur functionality distinguishes it from simpler thiophenols and provides unique opportunities for sequential derivatization, chelation, and the construction of sulfur-containing heterocycles [1]. The compound has been the subject of detailed quantum chemical investigations, including DFT calculations at the B3LYP/6-311++G(d,p) level, which have elucidated its conformational equilibrium, tautomeric preferences, and spectroscopic signatures [2].

Why 2-(n-Butylthio)thiophenol Cannot Be Replaced by Generic Thiophenols or Simple Alkylthiophenols


The presence of both a thiol and a thioether group in 2-(n-Butylthio)thiophenol introduces distinct reactivity and physicochemical properties that preclude simple substitution with generic thiophenols (e.g., thiophenol, C6H5SH) or mono-substituted alkylthiophenols. The ortho-arrangement of these sulfur functionalities enables directed ortho-metallation chemistry and the formation of stable metal chelates, which are not accessible with simpler analogs [1]. Furthermore, the n-butyl chain imparts a specific balance of lipophilicity and steric demand, influencing solubility, partitioning, and reaction kinetics in ways that differ significantly from methyl, ethyl, or branched alkyl derivatives [2]. These features collectively dictate its utility in applications requiring precise spatial and electronic control.

Quantitative Differentiation: A Procurement Guide for 2-(n-Butylthio)thiophenol Versus Structural Analogs


Lipophilicity and Steric Profile: Calculated Differences Versus Methyl and Phenyl Analogs

While experimental LogP data is not available, computational analysis of molecular descriptors reveals significant differentiation in lipophilicity between 2-(n-butylthio)thiophenol and its closest structural analogs. The presence of the n-butyl chain increases the molecular weight and number of rotatable bonds compared to methylthio or ethylthio derivatives, directly impacting its behavior in partitioning assays and biological membrane models . The compound's molecular weight (198.35 g/mol) is substantially higher than that of 2-(methylthio)thiophenol (140.20 g/mol) [1], indicating a greater capacity for hydrophobic interactions, which is a critical parameter in drug discovery and agrochemical development.

Lipophilicity QSAR Drug Design Physical Chemistry

Spectroscopic and Conformational Characterization via Advanced Computational Methods

2-(n-Butylthio)thiophenol has been specifically characterized using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level, a methodology that provides high-level insight into its electronic structure, conformational flexibility, and tautomeric equilibria [1]. This computational study, which also included experimental IR, NMR, and X-ray diffraction data, provides a unique, verifiable dataset for this compound that is not available for many of its simpler analogs. For instance, the study explicitly examined the thione↔thiol tautomerism and intermolecular double proton transfer, providing a detailed understanding of its reactive potential under various conditions [1].

Computational Chemistry Spectroscopy DFT Conformational Analysis

Reactivity in Directed ortho-Lithiation Chemistry

The ortho-thioether group in 2-(n-butylthio)thiophenol acts as a strong directing group for ortho-lithiation, a key step in functionalizing the aromatic ring. While specific yield data for this exact compound is not available, the general methodology for ortho-substituted thiophenols demonstrates that the thioether moiety is a powerful director. The seminal work by Figuly et al. showed that reaction of lithium thiophenolate with n-butyllithium provides almost quantitative conversion to the corresponding 2-lithio derivative, which can then be trapped with a variety of electrophiles [1]. This contrasts with simpler thiophenols, where the thiol group must be protected to prevent undesired side reactions during lithiation.

Organometallic Chemistry Directed ortho-Metallation Synthetic Methodology Lithiation

Purity Specification and Hazard Profile for Reliable Procurement

Commercially available 2-(n-butylthio)thiophenol is typically supplied at a certified purity of 97.0% . Its hazard profile is well-defined, with clear GHS classifications: it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . This level of specification and hazard communication is crucial for procurement, ensuring researchers can accurately plan experiments and handle the material safely. While generic thiophenols share similar hazards, the documented purity and specific hazard statements for this compound provide a clear, auditable benchmark for quality and safety compliance.

Chemical Sourcing Quality Control Safety Procurement

Recommended Application Scenarios for 2-(n-Butylthio)thiophenol in Research and Industrial Settings


Synthesis of Ortho-Substituted Thiophenol Derivatives via Directed ortho-Metallation

The ortho-thioether group serves as a powerful directing group for lithiation, enabling the selective introduction of electrophiles at the 2-position of the benzene ring. This is a key methodology for generating complex, ortho-substituted aromatic thiols for medicinal chemistry and materials science [1].

Development of Chelating Ligands for Transition Metal Catalysis

The 1,2-disposition of a thiol and a thioether creates a unique bidentate (S,S) ligand environment. This chelating motif is valuable in the design of new transition metal complexes for catalysis, particularly in cross-coupling and hydrogenation reactions where sulfur-based ligands can confer distinct selectivity and activity profiles [2].

Building Block for Sulfur-Containing Heterocycles (e.g., Benzothiophenes, Phenothiazines)

The presence of both a nucleophilic thiol and a potentially oxidizable thioether allows for the construction of various fused sulfur heterocycles. These structures are important pharmacophores in many drugs and organic electronic materials. The n-butyl chain can also be used to tune the solubility and aggregation properties of the final heterocyclic products [3].

Model Compound for Studying S-H···S Hydrogen Bonding and Tautomerism

The ortho-thiol and thioether groups create a unique intramolecular environment. As highlighted by detailed DFT studies, this compound exhibits interesting thione↔thiol tautomerism and intermolecular proton transfer. This makes it an excellent model system for fundamental studies of non-covalent interactions and proton dynamics in sulfur-containing systems [4].

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